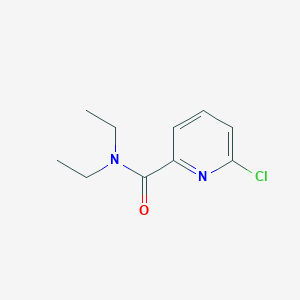
6-Chloro-pyridine-2-carboxylic acid diethylamide
Vue d'ensemble
Description
6-Chloro-pyridine-2-carboxylic acid diethylamide is a chemical compound with the CAS Number: 227453-44-3 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-N,N-diethyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-Chloro-pyridine-2-carboxylic acid diethylamide is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.68 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : Research has shown various synthesis processes for compounds related to 6-Chloro-pyridine-2-carboxylic acid diethylamide. For instance, a study reported the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the step-by-step process and characterization of the compound (Anuradha et al., 2014).
- Structural Characterization : The characterization of similar compounds often includes techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Such studies provide detailed insights into the molecular structure and properties of these compounds (Devi et al., 2015).
Chemical Properties and Reactions
- Chemical Reactivity : Studies often explore the reactivity of related compounds under various conditions. For example, research on compounds like 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide shows how different chemical treatments lead to the synthesis of novel compounds (Yang Yun-shang, 2010).
- Interaction with Other Chemicals : The interaction of these compounds with other chemicals, leading to the formation of new compounds, is a significant area of research. For instance, studies demonstrate the transformation of certain pyridine compounds with amines and other reactants to produce new chemical entities (Bakhite et al., 2005).
Potential Applications
- Catalysis and Coordination Chemistry : Some research explores the potential of these compounds in catalysis and coordination chemistry. For example, amides synthesized from picolinic acid and pyridine-2,6-dicarboxylic acid are investigated for their applications in these fields (Devi et al., 2015).
- Polymer Science : The synthesis and characterization of polyamides involving pyridyl moieties, such as those derived from 6-Chloro-pyridine-2-carboxylic acid diethylamide, have implications in polymer science. These compounds are studied for their solubility, thermal properties, and potential applications in novel polymer materials (Faghihi & Mozaffari, 2008).
Mécanisme D'action
Target of Action
It is known that pyridine derivatives, such as picolinic acid, have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . They are also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Mode of Action
Carboxylic acid derivatives, such as this compound, are known to undergo reactions with amines, forming amides . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that 6-Chloro-pyridine-2-carboxylic acid diethylamide might also be involved in similar pathways.
Result of Action
Related compounds such as picolinic acid have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Propriétés
IUPAC Name |
6-chloro-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCMQANIPVXFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-pyridine-2-carboxylic acid diethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



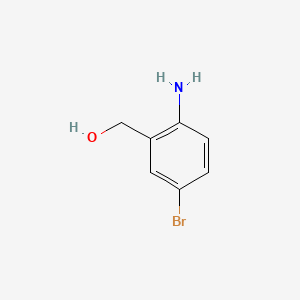
![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)
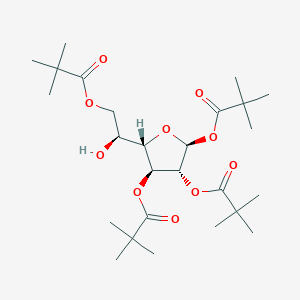


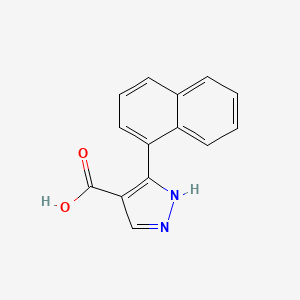

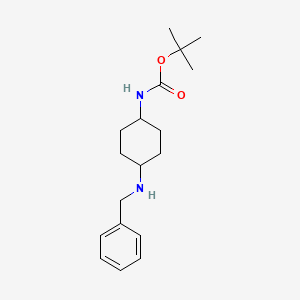
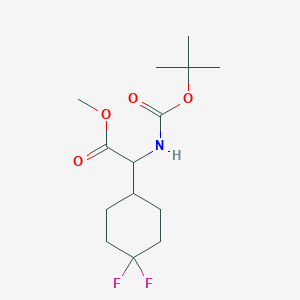


![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)
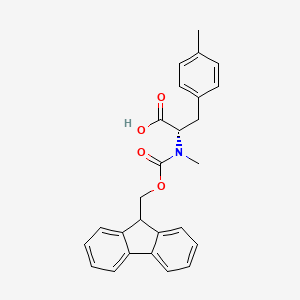
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)